molecular formula C18H15ClN4O3 B2493057 N-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide CAS No. 2380060-98-8

N-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide

Cat. No. B2493057
CAS RN: 2380060-98-8
M. Wt: 370.79
InChI Key: DZIVLLDJLAYBKG-UHFFFAOYSA-N
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Description

“N-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide” is a compound that contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves a two-step process. The first step involves the enol-mediated click Dimroth reaction of 4-azidoanisole with methyl 3-cyclopropyl-3-oxopropanoate leading to the 5-cyclopropyl-1-(4-meth-oxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid . The second step involves the subsequent acid amidation with 4-chloroaniline by 1,10-carbonyldiimidazole (CDI) .


Molecular Structure Analysis

The molecular structure of triazole compounds is characterized by a central triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The triazole nucleus is present as a central structural component in a number of drug classes .


Chemical Reactions Analysis

Triazole compounds are known for their ability to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, its exact mass is 384.0612 .

Mechanism of Action

The mechanism of action of triazole compounds is largely attributed to their ability to bind in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities, and they are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Future Directions

The future directions for research on triazole compounds like “N-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide” could involve further exploration of their biological activities and potential applications in various drug classes . There is also potential for further study of their synthesis and chemical reactions .

properties

IUPAC Name

N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O3/c19-14-4-1-12(2-5-14)9-23-10-15(21-22-23)8-20-18(24)13-3-6-16-17(7-13)26-11-25-16/h1-7,10H,8-9,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIVLLDJLAYBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CN(N=N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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